Isopropyl 3-bromo-2-oxopropanoate

Vue d'ensemble

Description

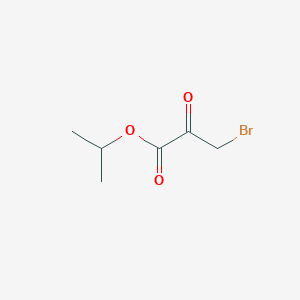

Isopropyl 3-bromo-2-oxopropanoate is an organic compound with the molecular formula C6H9BrO3. It is a colorless liquid that is used in various scientific experiments, particularly in the field of organic chemistry. This compound is known for its role as an intermediate in the synthesis of various active pharmaceutical ingredients and in crop protection.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isopropyl 3-bromo-2-oxopropanoate can be synthesized through the bromination of isopropyl 3,3-dibromo-2-oxopropanoate. The reaction typically involves the use of bromine in diethyl ether at room temperature (around 20°C) under an inert atmosphere. The reaction time is approximately 1.5 hours, and the yield is around 89% .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in facilities equipped with advanced safety and quality control measures to handle hazardous materials like bromine .

Analyse Des Réactions Chimiques

Types of Reactions

Isopropyl 3-bromo-2-oxopropanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can be oxidized to form more complex molecules.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines or thiols, typically under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted esters, while reduction reactions can produce alcohols or other reduced derivatives .

Applications De Recherche Scientifique

Isopropyl 3-bromo-2-oxopropanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including anti-fungal properties.

Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients.

Industry: The compound is used in crop protection and as an anti-fungal agent in industrial applications.

Mécanisme D'action

The mechanism of action of isopropyl 3-bromo-2-oxopropanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of fungi by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt essential enzymatic processes in fungal cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Isopropyl 3,3-dibromo-2-oxopropanoate

- Ethyl 3-bromo-2-oxopropanoate

- Methyl 3-bromo-2-oxopropanoate

Uniqueness

Isopropyl 3-bromo-2-oxopropanoate is unique due to its specific bromination pattern and the presence of an isopropyl ester group. This combination of functional groups makes it particularly useful as an intermediate in organic synthesis and in the development of pharmaceuticals and agrochemicals .

Activité Biologique

Isopropyl 3-bromo-2-oxopropanoate, with the chemical formula CHBrO and CAS number 56417-63-1, is an organic compound recognized for its potential biological activities and applications in organic synthesis. This compound features a bromine atom and an isopropyl ester group, contributing to its unique reactivity and biological properties.

This compound exhibits several biological activities, primarily attributed to its alkylating properties. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are crucial in protecting the gastric mucosa from damage, thereby suggesting potential antiulcer properties. Additionally, it may inhibit nuclear factor kappa B (NF-κB), which plays a significant role in inflammatory processes associated with ulcer formation.

Potential Anticancer Properties

Research indicates that derivatives of this compound may have anticancer effects. Specifically, some studies suggest that these derivatives can preferentially inhibit glycolysis in cancer cells, leading to reduced ATP production and increased reactive oxygen species (ROS), which can induce apoptosis in malignant cells. This mechanism highlights the compound's potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| This compound | Brominated ester with isopropyl group | Antiulcer, anticancer potential |

| Ethyl 3-bromo-2-oxopropanoate | Similar brominated structure | Antifungal activity |

| Isopropyl 3,3-dibromo-2-oxopropanoate | Additional bromination | Enhanced anticancer activity |

Case Studies and Research Findings

- Antiulcer Activity : A study demonstrated that this compound activates PPARs, leading to protective effects on the gastric lining. This suggests its utility in treating gastric ulcers.

- Anticancer Mechanism : In vitro studies have shown that certain derivatives of this compound inhibit glycolysis in cancer cells, leading to apoptosis. This was evidenced by increased ROS levels and decreased ATP production in treated cells.

- Fungal Inhibition : The compound has also been investigated for its antifungal properties, where it interferes with essential metabolic pathways in fungal organisms, although specific molecular targets are still under investigation.

Propriétés

IUPAC Name |

propan-2-yl 3-bromo-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-4(2)10-6(9)5(8)3-7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTUZNKTKYBZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604176 | |

| Record name | Propan-2-yl 3-bromo-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56417-63-1 | |

| Record name | Propan-2-yl 3-bromo-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.